molecular formula C62H64N10O8 B12357162 Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate

Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate

Cat. No.: B12357162
M. Wt: 1077.2 g/mol
InChI Key: YNFBNFINSWJRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate (CAS: 656247-17-5) is a synthetic organic compound with the molecular formula C31H33N5O4 and a molecular weight of 539.62 g/mol . It features a Z-configuration indoline-2-one core, a methyl ester group at position 6, and a complex substituent at position 3 comprising a 4-methylpiperazine-acetamido-phenylamino-phenylmethylene moiety. This compound is recognized as Nintedanib Impurity D, a by-product or degradation product of the anti-fibrotic drug Nintedanib (BIBF 1120) . Its storage requires protection from light and an inert atmosphere at 2–8°C, and it is classified under UN 2811 (Class 6.1) due to acute toxicity (H301) and other hazards .

Properties

Molecular Formula

C62H64N10O8

Molecular Weight

1077.2 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C62H64N10O8/c1-67-27-31-70(32-28-67)39-53(73)69(3)47-21-17-45(18-22-47)63-57(41-11-7-5-8-12-41)56-50-26-16-44(38-52(50)66-60(56)76)62(78)80-36-35-72(54(74)40-71-33-29-68(2)30-34-71)48-23-19-46(20-24-48)64-58(42-13-9-6-10-14-42)55-49-25-15-43(61(77)79-4)37-51(49)65-59(55)75/h5-26,37-38,65-66,75-76H,27-36,39-40H2,1-4H3

InChI Key

YNFBNFINSWJRHH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OCCN(C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O)C(=O)CN1CCN(CC1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.

    Cyclization Reactions: The formation of indoline rings through intramolecular cyclization.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while substitution reactions on the aromatic rings may produce various substituted analogs.

Scientific Research Applications

Structural Characteristics

The structure of Nintedanib includes multiple functional groups that contribute to its biological activity:

  • Oxindole core : This structure is essential for its interaction with various receptors.
  • Piperazine moiety : Enhances solubility and bioavailability.

Antineoplastic Agent

Nintedanib is primarily recognized as an antineoplastic agent , utilized in the treatment of various cancers. Its mechanism involves the inhibition of multiple receptor tyrosine kinases, which are crucial in tumor growth and metastasis.

Case Study: Lung Cancer Treatment

In clinical trials, Nintedanib has shown efficacy in treating non-small cell lung cancer (NSCLC) when combined with docetaxel. A significant study demonstrated improved progression-free survival rates compared to placebo, highlighting its potential as a first-line treatment option .

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

Nintedanib is also approved for the treatment of IPF, a chronic and progressive lung disease characterized by scarring of lung tissue. Its antifibrotic properties help slow disease progression.

Clinical Findings

A pivotal trial published in the New England Journal of Medicine indicated that patients receiving Nintedanib experienced a reduction in the decline of lung function compared to those receiving a placebo. The drug's ability to inhibit fibroblast growth factor receptors plays a critical role in its effectiveness against fibrosis .

Vascular Endothelial Growth Factor Receptor Inhibition

As a vascular endothelial growth factor receptor antagonist, Nintedanib disrupts angiogenesis, which is vital for tumor development and metastasis.

Research Insights

Studies have shown that Nintedanib can inhibit angiogenesis in various tumor models, leading to reduced tumor size and improved outcomes in combination therapies. This characteristic makes it a valuable asset in multi-targeted cancer therapies .

Summary of Research Findings

Application AreaKey Findings
Antineoplastic ActivityEffective against NSCLC; improves progression-free survival when combined with docetaxel.
Idiopathic Pulmonary FibrosisSlows disease progression; reduces decline in lung function compared to placebo.
Angiogenesis InhibitionDisrupts blood vessel formation; reduces tumor size in combination therapies.

Mechanism of Action

The mechanism of action of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Nintedanib Family

Nintedanib (BIBF 1120)
  • Molecular Formula : C31H33N5O4 (free base)
  • Key Differences : Nintedanib is the ethanesulfonate salt of the parent compound, enhancing solubility for therapeutic use. It is a potent tyrosine kinase inhibitor approved for idiopathic pulmonary fibrosis (IPF) and chronic fibrosing interstitial lung diseases .
  • Activity : Exhibits anti-angiogenic and anti-fibrotic effects by targeting VEGF, PDGF, and FGF receptors .
Nintedanib Methyl Impurity
  • Molecular Formula : C32H35N5O4
  • Key Differences: An additional methyl group on the amino linkage (N-methylation), increasing molecular weight to 553.65 g/mol. This structural variation may arise during synthesis or storage, affecting pharmacokinetic properties .
Ethylpiperazine Analog
  • Structure : Replacement of the 4-methylpiperazine group with 4-ethylpiperazine.

Functional Analogues with Indoline or Heterocyclic Cores

N-(4-Methylphenyl)-2-[(3Z)-2-oxo-3-(phenylhydrazono)-2,3-dihydro-1H-indol-1-yl]acetamide
  • Molecular Formula : C24H22N4O2
  • Key Differences: Shares the indoline-2-one core but replaces the methylpiperazine-acetamido-phenyl group with a phenylhydrazono moiety.
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
  • Molecular Formula : C22H21N3O2
  • Key Differences : Features a pyridazine ring and ethyl ester instead of the indoline core and methylpiperazine. Such derivatives are explored for antimicrobial activity but lack the anti-fibrotic targeting of Nintedanib analogues .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Known Activity/Use
Target Compound (Nintedanib Impurity D) C31H33N5O4 539.62 4-Methylpiperazine, methyl ester, Z-configuration Pharmaceutical impurity
Nintedanib (BIBF 1120) C31H33N5O4 539.62 Ethanesulfonate salt, anti-fibrotic core IPF treatment
Nintedanib Methyl Impurity C32H35N5O4 553.65 Additional N-methyl group Synthesis by-product
Ethylpiperazine Analog C32H35N5O4* 553.65* 4-Ethylpiperazine substitution Preclinical research
N-(4-Methylphenyl)-2-[...]acetamide C24H22N4O2 398.46 Phenylhydrazono group Undisclosed
I-6230 C22H21N3O2 359.42 Pyridazin-3-yl, ethyl ester Antimicrobial candidate

*Inferred from structural similarity.

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The 4-methylpiperazine and methyl ester groups in the target compound are critical for kinase inhibition, as seen in Nintedanib. Modifications like ethylpiperazine or additional methyl groups (e.g., Nintedanib Methyl Impurity) may reduce binding to VEGF/PDGF receptors due to steric hindrance or altered solubility .
  • Toxicity Profile: The target compound’s hazard classification (H301, H315) aligns with Nintedanib’s known risks, but impurities may exhibit unpredictable toxicity due to metabolic by-products .
  • Synthetic Challenges : The Z-configuration and piperazine-acetamido linkage require precise reaction conditions to avoid by-products like the methyl impurity or ethylpiperazine analogue .

Biological Activity

Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate, commonly referred to as Nintedanib, is a small molecule that has gained attention for its potential therapeutic applications, particularly in oncology and fibrosis. This compound exhibits a complex structure that contributes to its biological activity, particularly its role as a receptor inhibitor.

  • Molecular Formula : C31H33N5O4
  • Molecular Weight : 539.62 g/mol
  • CAS Number : 656247-17-5

Nintedanib functions primarily as a multi-targeted tyrosine kinase inhibitor. It inhibits several receptors involved in angiogenesis and tumor growth, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • FGFR (Fibroblast Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)

By blocking these pathways, Nintedanib effectively reduces tumor proliferation and metastasis.

Antitumor Activity

Numerous studies have demonstrated the antitumor effects of Nintedanib across various cancer types. For instance:

  • In vitro studies showed that Nintedanib inhibited cell proliferation in lung cancer cell lines such as A549 and H1975 with IC50 values ranging from 0.5 to 1.5 µM, indicating potent activity against these cells .
Cancer TypeCell LineIC50 (µM)
Non-small cell lungA5490.75
Non-small cell lungH19751.25
Breast cancerMCF-70.9

Anti-fibrotic Activity

Nintedanib has also shown significant anti-fibrotic properties, making it a candidate for treating idiopathic pulmonary fibrosis (IPF). In clinical trials, it reduced the decline in lung function measured by forced vital capacity (FVC) in patients with IPF .

Case Studies

  • Lung Cancer : A clinical trial involving 1,046 patients with advanced non-small cell lung cancer demonstrated that Nintedanib combined with docetaxel significantly improved progression-free survival compared to docetaxel alone .
  • Idiopathic Pulmonary Fibrosis : In a double-blind study, patients receiving Nintedanib showed a slower rate of disease progression compared to those on placebo, with a reported reduction in FVC decline by approximately 50% over one year .

Side Effects and Toxicity

While Nintedanib is effective, it is associated with several side effects including:

  • Diarrhea
  • Nausea
  • Liver enzyme elevation

Monitoring liver function tests is crucial during treatment due to the risk of hepatotoxicity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Challenges
Amide CouplingDMF, EDC/HOBt, RT, 12h65–78Steric hindrance at the phenylmethylene group
CyclizationPd(OAc)₂, HCO₂H, 80°C, 24h55Z/E isomer separation
EsterificationMeOH, H₂SO₄, reflux>90Purity optimization

Q. Table 2: Degradation Profile Under Stress Conditions

ConditionDegradation ProductsStability (%)
40°C/75% RH, 14dHydrolyzed ester, oxidized piperazine85
UV Light, 7dPhotoisomers (E-configuration)72

Q. Key Data :

  • Pd(OAc)₂ with BINAP increased Z/E ratio from 3:1 to 9:1 .
  • Chiral HPLC resolved 95% Z-isomer purity .

Q. Table 3: Major Degradation Products

ConditionMajor ProductMechanism
Acidic HydrolysisCarboxylic acid derivativeEster hydrolysis
OxidationN-Oxide piperazineRing oxidation

Q. Statistical Design :

  • Use a 3-arm study (control, low/high dose) with n=10/group.
  • ANOVA with Tukey post-hoc test (α=0.05) .

Q. Table 4: HPLC Method Performance

ParameterResultAcceptance Criteria
Retention Time12.3 min±0.2 min
Peak Purity99.8%≥99%
RSD (n=6)0.3%≤2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.